Esculentin-1SEa
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC |
Origin of Product |
United States |
Ii. Molecular Architecture and Structural Characterization
Primary Amino Acid Sequence Analysis of Esculentin-1SEa
The primary structure of this compound, isolated from the frog species Rana sevosa, consists of a 46-amino-acid sequence. researchgate.netnih.gov The specific sequence is GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC. researchgate.netnih.gov Like other peptides in its family, this compound is a cationic peptide, a property conferred by its basic amino acid residues. imrpress.comvulcanchem.com
Sequence Homology and Conservation within Esculentin-1 Subfamily
The Esculentin-1 family of peptides exhibits a high degree of sequence conservation, with most variations being substitutions of similar polar amino acids. vulcanchem.comnih.gov These peptides, typically 46 residues long, are found across various frog species. nih.govmdpi.com For instance, Esculentin-1a (B1576700) and Esculentin-1b (B1576697) differ by only a single amino acid. nih.govmdpi.com The high conservation, particularly in the N-terminal and C-terminal regions, suggests a crucial role for these domains in the peptide's biological function.
| Peptide Name | Species | Amino Acid Sequence |
|---|---|---|
| This compound | Rana sevosa | GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC researchgate.netnih.gov |
| Esculentin-1 | Rana esculenta | GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC vulcanchem.com |
| Esculentin-1a | Rana esculenta | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC researchgate.net |
| Esculentin-1b | Rana esculenta | GIFSKLAGKKLKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC researchgate.net |
| Esculentin-1c | Rana esculenta | GIFSKLAGKKIKNLISGLKNIGKEVGMDVVRTGIDIAGCKIKGEC researchgate.net |
| Esculentin-1PN | Pelophylax nigromaculatus | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC nih.gov |
Significance of C-Terminal Disulfide Bridging and Ring Structure
A defining characteristic of the Esculentin-1 family, including this compound, is the presence of a C-terminal heptapeptide (B1575542) ring. nih.govnih.gov This ring is formed by an intramolecular disulfide bond between two conserved cysteine residues. nih.govnih.govmdpi.com This cyclic structure, sometimes referred to as the "Rana box," is crucial for the peptide's biological activity. core.ac.uk While the linear versions of these peptides retain some function, the cyclic form demonstrates more rapid and potent effects, particularly against Gram-negative bacteria. nih.gov The disulfide bridge stabilizes the peptide's conformation, which is important for its interaction with bacterial membranes. nih.gov
Secondary and Tertiary Conformation Studies
The three-dimensional structure of this compound is critical to its function, particularly its ability to interact with and disrupt microbial membranes.
Elucidation of Alpha-Helical Content in Membrane-Mimicking Environments
In aqueous solutions, Esculentin (B142307) peptides generally lack a defined secondary structure. However, in environments that mimic biological membranes, such as in the presence of lipid vesicles, they adopt a distinct conformation. nih.gov Circular dichroism studies have revealed that in these membrane-mimicking environments, Esculentin-1 peptides, including their derivatives, fold into an alpha-helical structure. mdpi.com For this compound, predictions based on its primary sequence suggest a significant alpha-helical content, estimated to be around 36.96%. researchgate.netnih.gov This induced helicity is a common feature of many antimicrobial peptides and is essential for their membrane-disrupting activities. imrpress.com
| Peptide Name | Predicted Alpha Helix % (Hh) | Predicted Extended Strand % (Ee) | Predicted Random Coil % (Cc) |
|---|---|---|---|
| This compound | 36.96% researchgate.netnih.gov | 26.09% researchgate.netnih.gov | 36.96% researchgate.netnih.gov |
| Esculentin-1 | 19.57% vulcanchem.com | 39.13% vulcanchem.com | 41.30% vulcanchem.com |
| Esculentin-2a | 48.65% researchgate.net | 8.11% researchgate.net | 43.24% researchgate.net |
| Esculentin-2SE | 43.24% researchgate.net | 32.43% researchgate.net | 24.32% researchgate.net |
Role of Amphipathicity in Membrane Interaction
The alpha-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govtaylorandfrancis.comcore.ac.uk The positively charged (hydrophilic) residues are positioned on one side of the helix, while the hydrophobic residues are on the opposite side. researchgate.net This amphipathic character is a key determinant of its interaction with cell membranes. nih.govconicet.gov.ar The cationic face facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, while the hydrophobic face drives the insertion of the peptide into the lipid bilayer, ultimately leading to membrane disruption. researchgate.netconicet.gov.ar The interplay between the peptide's charge and hydrophobicity is crucial for its cell selectivity and mechanism of action. nih.gov
Structural Studies of Analogues and Derivatives
To better understand the structure-function relationship of Esculentin peptides and to enhance their therapeutic properties, various analogues and derivatives have been synthesized and studied. nih.govnih.gov These include truncated versions of the peptide, such as Esc(1-21) and Esc(1-18), which correspond to the N-terminal fragments of Esculentin-1a and -1b, respectively. mdpi.comnih.gov These shorter derivatives have been shown to retain significant antimicrobial activity, indicating that the N-terminal region is a key functional domain. nih.govmdpi.com
Conformational Changes Induced by Amino Acid Substitutions
The Esculentin-1 family of peptides is characterized by a well-conserved primary structure, with variations typically occurring as substitutions of similar polar amino acid residues. rcsb.orgmdpi.com While specific studies on amino acid substitutions in this compound are not extensively documented, research on closely related esculentin peptides and other antimicrobial peptides (AMPs) provides significant insights into how such changes can induce conformational shifts.
Structural Dynamics in Diverse Biophysical Milieus
The conformation of this compound is not static; it is highly dependent on its surrounding biophysical environment. Like many antimicrobial peptides, it is believed to exist in a largely unstructured or random coil state in aqueous solutions. researchgate.netnih.gov However, upon encountering a membrane-mimicking environment, it is predicted to adopt a more defined secondary structure. The predicted secondary structure of this compound is composed of approximately 37% α-helix, 26% extended strand, and 37% random coil. mdpi.comnih.gov
Studies on the closely related peptide, esculentin-1a(1-21)NH2, using Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that it adopts an amphipathic helical conformation when in complex with lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. researchgate.netnih.gov In this environment, the peptide's basic lysine (B10760008) residues form a hydrophilic cluster on one face of the helix, while hydrophobic residues are segregated to the opposite face. nih.gov This amphipathic nature is a key feature of many membrane-active peptides, facilitating their insertion into and disruption of microbial membranes.
The table below summarizes the conformational changes of an esculentin-1a derived peptide in different environments, as determined by NMR spectroscopy.
| Environment | Dominant Conformation | Method of Determination | Reference |
| Aqueous Solution | Random Coil | Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) | researchgate.netnih.gov |
| LPS Micelles | Amphipathic α-helix | Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) | researchgate.netnih.gov |
Circular Dichroism (CD) spectroscopy studies on other esculentin fragments, such as Esculentin-1b(1-18), have further corroborated this trend. In water, the peptide shows a CD spectrum characteristic of a random coil. researchgate.net However, in the presence of trifluoroethanol (TFE), a solvent known to promote helical structures, the peptide exhibits a clear transition to an α-helical conformation. researchgate.net
The pH of the environment also plays a critical role in the structural dynamics of esculentin peptides. Research on a linearized version of esculentin-2EM demonstrated that its α-helical content increased as the pH was raised from 6 to 8. nih.govresearchgate.net This increase in helicity was correlated with an enhanced ability to penetrate and lyse bacterial membranes. nih.gov This suggests that the ionization state of acidic and basic residues within the peptide sequence, which is governed by the environmental pH, is a crucial determinant of its three-dimensional structure and, by extension, its biological activity. nih.gov
The composition of the lipid bilayer itself also influences the conformation and orientation of membrane-active peptides. mpg.denih.govmdpi.com The thickness of the bilayer and the types of lipids present can affect how a peptide like this compound embeds itself within the membrane. mpg.de While direct molecular dynamics simulation studies on this compound are not yet available, such computational approaches are powerful tools for investigating the intricate interactions between peptides and lipid membranes at an atomic level. nih.govmdpi.comrsc.org
The table below details the pH-dependent changes in the α-helical content of linearized esculentin-2EM in the presence of small unilamellar vesicles (SUVs) mimicking different bacterial membranes.
| SUV Mimicking Membrane of | α-Helicity at pH 6 (%) | α-Helicity at pH 7 (%) | α-Helicity at pH 8 (%) | Reference |
| S. aureus | 31.0 | 41.0 | 48.3 | nih.gov |
| B. subtilis | 53.8 | 63.1 | 74.9 | nih.gov |
| E. coli | 41.0 | 53.8 | 68.3 | nih.gov |
| P. aeruginosa | 31.0 | 41.0 | 48.3 | nih.gov |
This data, while not directly from this compound, strongly suggests that its own structural dynamics are finely tuned by the specific biophysical conditions it encounters, a hallmark of the esculentin family of antimicrobial peptides.
Iii. Biosynthesis and Post Translational Processing
Gene Encoding and Precursor Structure
The genetic blueprint for Esculentin-1SEa is contained within a gene that encodes a precursor protein, often referred to as a prepropeptide. This precursor serves as a scaffold, ensuring the correct folding and processing of the final active peptide. The general architecture of antimicrobial peptide precursors from amphibians is highly conserved and typically consists of three distinct domains: an N-terminal signal peptide, an acidic propeptide, and the C-terminal sequence of the mature antimicrobial peptide. researchgate.netresearchgate.net
The biosynthesis begins with the translation of mRNA into a prepropeptide. The N-terminal portion of this precursor is a signal peptide , a short sequence of amino acids that directs the nascent protein into the secretory pathway, targeting it for the endoplasmic reticulum. ualberta.cadtu.dk This domain is essential for translocation across the cell membrane. nih.gov
Following the signal peptide is the propeptide region (or pro-region). In many amphibian peptide precursors, this region is acidic in nature. researchgate.netresearchgate.net This propeptide is believed to serve multiple functions, including assisting in the correct folding of the final peptide and neutralizing the cationic charge of the mature peptide, thereby keeping it in an inactive state to prevent toxicity to the host's own cells during synthesis and transport. nih.gov
Table 1: General Structure of the this compound Precursor Protein
| Region | General Function |
|---|---|
| Signal Peptide (Pre-region) | Directs the precursor protein into the secretory pathway. |
| Propeptide (Pro-region) | Assists in proper folding; neutralizes the mature peptide to prevent self-toxicity. Often acidic. researchgate.netresearchgate.net |
| Mature this compound | The final, biologically active peptide sequence. |
The maturation of this compound from its precursor form is dependent on precise proteolytic cleavage events mediated by specific enzymes. qiagenbioinformatics.com The first cleavage is the removal of the N-terminal signal peptide by a signal peptidase, which occurs as the prepropeptide enters the secretory pathway. dtu.dk
Subsequent cleavage releases the mature peptide from the propeptide region. This processing event typically occurs at a specific, conserved recognition site. For esculentin (B142307) precursors, as with many other prohormones and propeptides, this cleavage site is often a dibasic pair of amino acid residues, such as Lysine-Arginine (Lys-Arg). researchgate.netresearchgate.net This sequence is a typical prohormone processing signal recognized by endopeptidases known as proprotein convertases. researchgate.net The cleavage happens C-terminal to this basic residue pair, liberating the N-terminus of the mature this compound peptide. qiagenbioinformatics.com
Signal Peptide and Propeptide Regions
Enzymatic Maturation Pathways
After proteolytic cleavage liberates the 46-amino acid mature peptide, further enzymatic modifications are required to confer its final structure and biological activity. nih.gov These modifications are crucial for the potency of Esculentin-1 peptides.
Two critical post-translational modifications for Esculentin-1 peptides are the formation of a C-terminal amide and an intramolecular disulfide bond. nih.govcore.ac.uk
Disulfide Bond Formation: this compound contains two cysteine residues near its C-terminus. nih.gov In the oxidizing environment of the endoplasmic reticulum, these residues are enzymatically processed to form a covalent intramolecular disulfide bond. frontiersin.org This bond creates a cyclic heptapeptide (B1575542) structure at the C-terminus, a feature known as a "Rana box" in related peptides, which is crucial for stabilizing the peptide's structure and its interaction with microbial membranes. nih.govcore.ac.uk
C-Terminal Amidation: Many bioactive peptides, including numerous amphibian AMPs, possess a C-terminal amide group instead of a free carboxyl group. core.ac.uk This modification is known to protect the peptide from degradation by carboxypeptidases and can enhance its biological activity. unicam.it The amidation process requires a C-terminal glycine (B1666218) residue in the precursor sequence, which acts as the amide donor in a multi-step reaction catalyzed by a peptidylglycyl-alpha-amidating monooxygenase (PAM) enzyme complex.
Table 2: Key Post-Translational Modifications in this compound Maturation
| Modification | Enzymatic Process | Purpose |
|---|---|---|
| Proteolytic Cleavage | Action of signal peptidases and proprotein convertases at conserved sites (e.g., Lys-Arg). researchgate.netresearchgate.netqiagenbioinformatics.com | Liberation of the mature peptide from its precursor. |
| Disulfide Bond Formation | Oxidation of two cysteine residues, often catalyzed by protein disulfide isomerases. frontiersin.org | Creates a cyclic C-terminal structure, stabilizing the peptide. nih.gov |
| C-Terminal Amidation | Enzymatic conversion of a C-terminal glycine residue into an amide group. core.ac.uk | Increases stability against degradation and can enhance antimicrobial activity. unicam.it |
Cellular and Subcellular Localization of Biosynthetic Processes
The entire biosynthetic pathway for this compound is compartmentalized within specialized granular glands located in the frog's skin. researchgate.netimrpress.com These glands are responsible for synthesizing and storing a cocktail of defense peptides.
The initial stages of synthesis (transcription and translation) occur in the nucleus and cytoplasm of the gland's secretory cells. The presence of the signal peptide directs the precursor protein into the endoplasmic reticulum (ER) and subsequently through the Golgi apparatus. ualberta.ca It is within this secretory pathway that the post-translational modifications—signal peptide cleavage, folding, disulfide bond formation, propeptide cleavage, and C-terminal amidation—take place. The final, mature this compound peptides are then concentrated and stored in large secretory granules. researchgate.net Upon stimulation, such as stress or injury, these granules release their contents onto the skin surface in a process of regulated secretion. researchgate.net
Iv. Molecular Mechanisms of Action
Membrane Interaction and Permeabilization
The initial and most critical step in the action of Esculentin-1SEa is its interaction with the microbial cell membrane. nih.govnih.govfrontiersin.orgnih.gov This interaction leads to the permeabilization and eventual disruption of the membrane, causing cell death. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net
Following the initial binding, this compound is thought to induce the formation of pores in the microbial membrane. Several models have been proposed to describe this process for antimicrobial peptides in general, including the toroidal pore, barrel-stave, and carpet models. mdpi.comnih.govtuat.ac.jp
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the head groups of the lipid molecules. mdpi.commdpi.comnih.gov This model suggests that the peptides are always associated with the lipid head groups, even within the pore structure. nih.gov
Barrel-Stave Model: This model proposes that the peptides aggregate and insert into the membrane, forming a barrel-like structure where the hydrophobic regions of the peptides face the lipid core of the membrane and the hydrophilic regions form the inner lining of the pore. mdpi.comnih.gov
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." mdpi.comtuat.ac.jp Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. mdpi.comresearchgate.nettuat.ac.jp
The exact model that this compound follows is likely dependent on factors such as its concentration and the specific lipid composition of the target membrane.
Regardless of the specific pore formation model, the ultimate consequence of this compound's interaction with the microbial membrane is a loss of its integrity. mdpi.comresearchgate.netmdpi.comresearchgate.net This disruption leads to the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids. mdpi.comresearchgate.netnih.govmdpi.com The uncontrolled efflux of these cytoplasmic contents disrupts the cellular osmotic balance and vital metabolic processes, ultimately leading to cell death. researchgate.net Studies on related esculentin (B142307) peptides have demonstrated this dose-dependent membrane perturbation and leakage of cytosolic components. nih.gov
Pore Formation Models (e.g., Toroidal Pore, Barrel-Stave, Carpet Model)
Intracellular Target Modulation
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the cell membrane and interact with intracellular targets. nih.govmdpi.commdpi.comresearchgate.net This dual-action mechanism can enhance their antimicrobial potency.
Once inside the microbial cell, this compound may interfere with the synthesis of essential macromolecules. nih.govmdpi.comresearchgate.net Some antimicrobial peptides have been shown to bind to DNA and RNA, inhibiting replication and transcription. mdpi.commdpi.com Others can interfere with ribosomal function, thereby halting protein synthesis. mdpi.comlibretexts.org The inhibition of these fundamental cellular processes would effectively shut down bacterial growth and proliferation. While direct evidence for this compound is still emerging, the ability of some AMPs to inhibit DNA, RNA, and protein synthesis is a recognized mechanism of action. nih.govnih.govyoutube.com
Beyond macromolecular synthesis, this compound could also disrupt other vital cellular processes. nih.gov This may include the interference with cellular respiration by disrupting the electron transport chain located in the cell membrane, or by affecting key metabolic pathways. frontiersin.orgkhanacademy.orgnih.govbccampus.ca By targeting multiple fundamental processes, the peptide can ensure a rapid and efficient killing of the microbial cell.
Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)
Modulation of Host Cellular Pathways (Preclinical/Mechanistic Focus)
Beyond its direct antimicrobial activities, this compound and its related peptides modulate host cellular functions, a critical aspect of their therapeutic potential. These peptides can interact with and influence intracellular signaling cascades, affecting processes integral to the immune response and tissue repair. The internalization of these peptides into host cells appears to be a key step, likely occurring through a self-translocation process that involves mild, non-lethal destabilization of the cell membrane, rather than an endocytotic pathway. nih.gov Once inside, they can engage with various intracellular components to trigger specific signaling pathways.
Antimicrobial peptides (AMPs) are recognized as important modulators of both innate and adaptive immunity. frontiersin.org They can influence a wide array of immune cells, including T-cells, macrophages, neutrophils, and mast cells, thereby affecting processes like phagocytosis, cytokine regulation, and inflammatory cell recruitment. frontiersin.orgfrontiersin.org
Research indicates that this compound is a potent activator of mast cells. canada.caresearchgate.net Studies have demonstrated its ability to induce histamine (B1213489) release from rat peritoneal mast cells, a key event in the inflammatory response and host defense. researchgate.net This activation of mast cells through G protein-coupled receptors (GPCRs) is a recognized mechanism for various AMPs. canada.ca Upon activation by peptides like this compound, mast cells release a variety of pro-inflammatory mediators that help protect the host by limiting microbial invasion. canada.ca Furthermore, a related peptide, esculentin-1a(1-21)NH₂, was found to reduce the recruitment of inflammatory cells in a murine model of Pseudomonas keratitis, suggesting a complex, context-dependent immunomodulatory role. nih.gov The intranuclear localization observed for some esculentin derivatives also suggests that they may have additional mechanisms to enhance host cell protection, potentially by directly or indirectly upregulating the expression of genes involved in the immune response. nih.gov
Table 1: Observed Effects of Esculentin Peptides on Immune Cells
| Peptide | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| This compound | Rat Peritoneal Mast Cells | Induces histamine release | researchgate.net |
| Esculentin-1a(1-21)NH₂ | Inflammatory Cells (in vivo) | Reduced recruitment to infection site | nih.gov |
| General AMPs | Neutrophils, Eosinophils, Mast Cells, Monocytes, Lymphocytes | Recruitment to infection site | frontiersin.org |
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and migration. frontiersin.orgmdpi.com Its activation is central to tissue repair and immune regulation. frontiersin.orge-century.us
Significant evidence links the esculentin family of peptides to the activation of this critical pathway. A derivative of the closely related Esculentin-1a (B1576700), the fragment Esculentin-1a(1-21)NH₂, has been shown to stimulate angiogenesis by directly activating the PI3K/AKT pathway. nih.gov In studies using human umbilical vein vascular endothelial cells (HUVECs), this peptide significantly promoted cell migration and proliferation. nih.gov The activation of the PI3K/AKT pathway was confirmed as the underlying mechanism, as the angiogenic effects of the peptide were diminished when a PI3K pathway inhibitor, LY294002, was used. nih.gov The peptide was also found to upregulate the expression of the endothelial cell marker CD31 at both the mRNA and protein levels, further supporting its pro-angiogenic activity through this pathway. nih.gov This activation of PI3K/AKT signaling highlights a mechanism by which esculentin peptides can promote wound healing and tissue regeneration, separate from their direct antimicrobial effects. nih.gov
Table 2: Research Findings on Esculentin-1a(1-21)NH₂ and the PI3K/AKT Pathway
| Parameter | Finding | Reference |
|---|---|---|
| Peptide Studied | Esculentin-1a(1-21)NH₂ | nih.gov |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |
| Signaling Pathway | Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) | nih.gov |
| Observed Cellular Effects | - Significantly promoted cell migration
V. Spectrum and Mechanistic Basis of Biological Activities Preclinical Research
Antimicrobial Activities (Mechanistic Studies)
The antimicrobial prowess of Esculentin-1SEa and its derivatives stems from their ability to compromise the structural integrity of microbial cells. vulcanchem.com These peptides are active against a range of Gram-negative and Gram-positive bacteria, as well as fungi. vulcanchem.comfrontiersin.org The primary mode of action is the permeabilization of the bacterial cytoplasmic membrane, a mechanism that is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. vulcanchem.commdpi.com
Antibacterial Efficacy Against Gram-Negative Organisms (e.g., Pseudomonas aeruginosa, Escherichia coli)
Derivatives of the parent peptide, esculentin-1a (B1576700), have shown potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. frontiersin.orgnih.govnih.gov The cationic nature of these peptides facilitates an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. nih.govesrf.fr
Studies on esculentin-1a derived peptides, such as Esc(1-21), have demonstrated rapid bactericidal activity against P. aeruginosa. researchgate.netresearchgate.net At its minimum inhibitory concentration (MIC), Esc(1-21) can cause a significant reduction in bacterial viability within a short timeframe. researchgate.net For instance, against P. aeruginosa ATCC 15692, a dose-dependent killing action was observed, with higher concentrations leading to faster and more complete cell death. researchgate.net The bactericidal effect is often concentration-dependent, a common characteristic of antimicrobial peptides. biomedgrid.com
| Peptide | Concentration | Time | Bacterial Reduction | Reference Strain |
|---|---|---|---|---|
| Esc(1-21) | 4 µM (MIC) | 20 min | > 4-log reduction | P. aeruginosa ATCC 19660 |
| Esc(1-18) | 8 µM (MIC) | Not specified | Significant reduction | P. aeruginosa |
A primary mechanism of this compound and its analogs is the disruption of bacterial membrane integrity. vulcanchem.com These peptides can permeabilize both the outer and inner membranes of Gram-negative bacteria. capes.gov.br This membrane-perturbing effect is a hallmark of many antimicrobial peptides and is considered a key factor in their lethal action against bacteria. mdpi.com The interaction often leads to the formation of transient pores, causing depolarization of the membrane and leakage of cellular contents. pensoft.netnih.gov This direct action on the physical structure of the membrane makes the development of resistance more challenging for the bacteria. vulcanchem.com
Beyond direct membrane damage, esculentin-derived peptides can influence bacterial gene expression. In E. coli O157:H7, derivatives of esculentin-1a have been shown to upregulate genes involved in stress response and biofilm regulation. nih.gov For example, genes such as flhC, flhD, fliC, and csrA, which are associated with motility and biofilm dispersal, showed increased expression upon treatment with these peptides. nih.gov Furthermore, an increase in the expression of the nirB gene, linked to nitric oxide production and subsequent biofilm dispersal, has been observed. nih.gov In some cases, these peptides can also induce the expression of genes located in pathogenicity islands, such as espAD and ler in E. coli O157:H7. nih.goviss.it
Effects on Bacterial Membrane Integrity
Antibacterial Efficacy Against Gram-Positive Organisms (e.g., Staphylococcus aureus, Micrococcus luteus)
This compound and its related peptides also exhibit activity against Gram-positive bacteria, although some derivatives may be less potent against these organisms compared to Gram-negative bacteria. vulcanchem.comnih.gov The cell wall of Gram-positive bacteria, composed of a thick peptidoglycan layer and teichoic acids, presents a different type of barrier for AMPs. eoscu.commdpi.com
A derivative of esculentin-1a, Esc(1-21), initially showed poor efficacy against Gram-positive strains. However, a single amino acid substitution (Gly⁸ → Aib⁸) in a designed analogue resulted in potent activity against Staphylococcus aureus, including multidrug-resistant isolates. nih.gov This highlights the potential for rational design to broaden the activity spectrum of these peptides. The modified peptide demonstrated rapid bacterial killing, suggesting a membrane-perturbing mechanism of action. nih.gov
| Peptide | Organism | MIC (µM) |
|---|---|---|
| This compound | Micrococcus luteus | 1.21 |
| Esculentin-1 | Staphylococcus aureus Cowan 1 | 0.4 |
Antifungal Efficacy (e.g., Candida albicans, Saccharomyces cerevisiae)
The broad antimicrobial spectrum of the esculentin (B142307) family extends to fungi, including the opportunistic pathogen Candida albicans. vulcanchem.comfrontiersin.org The antifungal mechanism, similar to the antibacterial one, involves interaction with and disruption of the fungal cell membrane. nih.gov
Fragments of esculentin peptides, such as Esc(1-18), have demonstrated potent and rapid fungicidal activity against C. albicans. nih.govnih.gov This fragment was shown to have a membrane-perturbing effect on both the yeast and hyphal forms of Candida. nih.gov At a concentration of 16 μM, Esc(1-18) caused an approximate 80% reduction in the viability of yeast/hyphal cells within 20 minutes. nih.gov The parental peptide, Esculentin-1, also shows activity against C. albicans, with a reported MIC of 0.5 µM. vulcanchem.com
| Peptide | Organism | MIC (µM) |
|---|---|---|
| Esculentin-1 | Candida albicans | 0.5 |
| Esc(1-18) | Candida albicans | 4 |
Mechanistic Insights into Antifungal Action
This compound and its derivatives exhibit antifungal properties through mechanisms that primarily involve interaction with and disruption of the fungal cell membrane. The candidacidal activity of some antimicrobial peptides, a class to which this compound belongs, is initiated by binding to the cell wall, followed by translocation across the membrane to target intracellular components. plos.org One of the key mechanisms is the inhibition of crucial enzymes for cell wall integrity, such as 1,3-β-D-glucan synthase, leading to cell wall destabilization and lysis. frontiersin.orgminervamedica.it
Furthermore, some antifungal peptides can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and cell death. plos.orgfrontiersin.org They can also disrupt the plasma membrane by interacting with specific components like ergosterol (B1671047) or by altering the assembly of actin and chitin. frontiersin.orgmdpi.com For instance, the plant defensin (B1577277) Rs-ARF2 targets the fungus-specific membrane glucosylceramide, causing membrane permeability, ion imbalance, and intracellular ROS production. frontiersin.org
Anti-Biofilm Properties and Mechanisms
This compound and its derivatives have demonstrated significant anti-biofilm capabilities, targeting both the formation of new biofilms and the integrity of mature ones. mdpi.comnih.govnih.govmdpi.com
Inhibition of Biofilm Formation
This compound derivatives can prevent the formation of biofilms at concentrations below those that inhibit the growth of planktonic bacteria. nih.govresearchgate.net This inhibition is achieved through various mechanisms, including the downregulation of genes associated with biofilm formation. nih.govresearchgate.netnih.gov Studies on related peptides have shown that they can interfere with the production of fimbriae and curli, which are essential for bacterial adhesion and the initial stages of biofilm development. mdpi.com For example, the peptide Esc(1-21)-1c, a diastereomer of an esculentin-1a derivative, has been shown to downregulate the expression of biofilm-associated genes mediated by the bacterial signaling nucleotide ppGpp. nih.govresearchgate.netnih.gov
Disruption of Mature Biofilms
This compound and its related peptides are also capable of disrupting pre-existing, mature biofilms. nih.govnih.gov The primary mechanism is believed to be through the perturbation of the cytoplasmic membrane of the bacteria within the biofilm. mdpi.comnih.govresearchgate.net This membrane-disrupting activity leads to the death of the sessile bacteria. mdpi.com Research on Esc(1-21) demonstrated potent activity against the biofilm form of Pseudomonas aeruginosa, with significant killing of biofilm cells at various concentrations. mdpi.com The disruption of the biofilm matrix can also be facilitated by the degradation of its components, such as extracellular DNA, proteins, and polysaccharides. nih.gov
Influence on Bacterial Motility and Adhesion Factors
Bacterial motility is a critical factor in the initial stages of biofilm formation, and this compound derivatives have been shown to inhibit this process. nih.govresearchgate.netnih.gov The inhibition of swimming, swarming, and twitching motilities reduces the ability of bacteria to colonize surfaces. frontiersin.org This is partly achieved by downregulating genes that control the formation and function of flagella. frontiersin.org For instance, the peptide Esc(1-21)-1c has been observed to downregulate the fleN gene in P. aeruginosa, which controls the number of flagella. frontiersin.org By reducing motility and the production of adhesion factors like fimbriae, these peptides effectively hinder the initial attachment of bacteria to surfaces, a crucial step in biofilm development. mdpi.commdpi.com
Immunomodulatory Research (Preclinical Models)
Beyond their direct antimicrobial actions, this compound and its derivatives exhibit immunomodulatory properties, influencing the host's immune response. uniroma1.itresearchgate.netvulcanchem.comfrontiersin.org These peptides are considered part of the host's innate defense system. uniroma1.it
Modulation of Cytokine Production in Immune Cells
This compound and related peptides can modulate the production of cytokines by immune cells. uniroma1.it Antimicrobial peptides can induce the production of various cytokines and chemokines, which are crucial for orchestrating an inflammatory response and recruiting other immune cells to the site of infection. frontiersin.orgmdpi.com This modulation can either be pro-inflammatory, helping to clear an infection, or in some contexts, it may contribute to the regulation of the inflammatory response to prevent excessive tissue damage. frontiersin.orgnih.gov The interaction of these peptides with cellular receptors on immune cells, such as G protein-coupled receptors (GPCRs), can trigger signaling pathways that lead to the upregulation of cytokine and chemokine expression. frontiersin.org
Interactive Data Table: Effects of this compound Derivatives on Biofilm Formation
| Peptide | Organism | Effect on Biofilm Formation | Mechanism |
| Esc(1-21) | Escherichia coli O157:H7 | Inhibition | Induction of genes related to biofilm dispersal (csrA, hha) and downregulation of the flhDC operon. mdpi.com |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Inhibition | Downregulation of ppGpp-mediated expression of biofilm-associated genes. nih.govresearchgate.netnih.gov |
| Esculetin | Aeromonas hydrophila | Inhibition | Downregulation of genes positively related to quorum sensing and biofilm formation. frontiersin.org |
| Esc(1-21) | Pseudomonas aeruginosa | Disruption of Mature Biofilm | Perturbation of the cytoplasmic membrane. mdpi.com |
Interaction with Host Defense Mechanisms
This compound, an antimicrobial peptide (AMP), functions as an integral component of the innate immune system. researchgate.net These peptides represent a first line of defense against invading pathogens in a wide variety of species. researchgate.netcapes.gov.br The biological activity of this compound extends beyond direct antimicrobial action to include significant interactions with the host's own defense systems, a function often described as immunomodulatory. frontiersin.orgfrontiersin.org
A primary mechanism through which this compound interacts with host defenses is by activating mast cells. researchgate.netcanada.ca Mast cells are critical players in the innate immune response, releasing a variety of pro-inflammatory mediators upon stimulation that help protect the host by limiting microbial invasion. canada.ca Research has identified this compound as an inducer of histamine (B1213489) release from mast cells. researchgate.net This activation of mast cells by AMPs can initiate a localized inflammatory response, which is a crucial defense strategy against pathogens. researchgate.net The signaling mechanism for this activation by many AMPs is believed to occur through G protein-coupled receptors (GPCRs) on the mast cell surface. canada.ca While direct antibacterial activity is a key function, the ability to modulate the host's immune response represents another layer of its protective effects. nih.gov
Table 1: Summary of this compound Interaction with Host Defense Mechanisms
| Host Cell/System | Observed Effect | Mediator/Mechanism | Reference |
|---|---|---|---|
| Mast Cells | Activation and Degranulation | Induction of histamine release | researchgate.net |
| Innate Immune System | Immunomodulation | Activation of localized inflammation via mast cells | researchgate.netfrontiersin.org |
| Mast Cell Receptors | Signal Transduction | Likely involves G protein-coupled receptors (GPCRs) | canada.ca |
Effects on Cell Migration and Proliferation (e.g., Keratinocytes, Endothelial Cells)
The wound-healing properties attributed to peptides of the Esculentin family are linked to their ability to influence the behavior of key cell types involved in tissue repair, such as endothelial cells and keratinocytes. frontiersin.org Preclinical research on the closely related peptide Esculentin-1a(1-21)NH2 has demonstrated significant effects on angiogenesis, the process of forming new blood vessels, which is critical for wound healing. nih.gov
Specifically, studies on Human Umbilical Vein Endothelial Cells (HUVECs) revealed that Esculentin-1a(1-21)NH2 significantly promotes both cell migration and proliferation. nih.gov This enhanced angiogenic activity contributes to accelerated wound closure observed in mouse models by increasing collagen deposition and the presence of endothelial cells at the wound site. nih.gov The proliferation of endothelial cells, or stalk cells, is considered to have a major impact on the extent of new vascular growth. nih.gov
While direct studies focusing exclusively on this compound's effect on keratinocytes are limited, the general role of these cells in wound healing is well-established. Keratinocyte migration and proliferation are fundamental for re-epithelialization, the process that restores the skin's barrier function. nih.gov The demonstrated wound-healing capabilities of Esculentin peptides suggest a potential stimulatory effect on keratinocytes, which work in concert with endothelial cells and fibroblasts to repair damaged tissue. nih.govplos.org
Table 2: Effects of a Related Esculentin Peptide on Cell Migration and Proliferation
| Cell Type | Peptide Studied | Observed Effect | Assay/Model | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Esculentin-1a(1-21)NH2 | Promoted cell migration | In vitro assays | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Esculentin-1a(1-21)NH2 | Promoted cell proliferation | In vitro assays | nih.gov |
| Endothelial Cells | Esculentin-1a(1-21)NH2 | Increased angiogenesis | Full-thickness excision model in mice | nih.gov |
The cellular responses elicited by Esculentin peptides, such as increased migration and proliferation, are controlled by complex intracellular signaling pathways. patnawomenscollege.innih.gov For endothelial cells, the pro-angiogenic effects of Esculentin-1a(1-21)NH2 are mediated through the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.gov
Activation of the PI3K/Akt pathway is a critical event that triggers downstream processes leading to cell growth and movement. nih.gov Research has confirmed that when HUVECs are treated with Esculentin-1a(1-21)NH2, this pathway is engaged, resulting in increased proliferation and migration. nih.gov The central role of this pathway was substantiated by experiments using a specific PI3K inhibitor, LY294002. nih.gov The application of this inhibitor was shown to diminish the angiogenic effects of the peptide, confirming that the PI3K/Akt cascade is the key mechanism for this biological activity. nih.gov This pathway ultimately leads to an upregulation in the expression of crucial markers for angiogenesis, such as the endothelial cell adhesion molecule CD31. nih.gov
Table 3: Signaling Pathway for Esculentin-1a(1-21)NH2-Induced Angiogenesis
| Peptide | Cell Type | Signaling Pathway | Key Proteins | Outcome | Reference |
|---|---|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Endothelial Cells (HUVECs) | PI3K/Akt Pathway | PI3K, Akt | Promotes cell proliferation and migration | nih.gov |
Vi. Structure Activity Relationship Sar and Peptide Engineering
Identification of Key Amino Acid Residues for Biological Activity
The 46-amino acid sequence of Esculentin-1SEa (GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC) contains specific residues and regions that are fundamental to its antimicrobial and immunomodulatory effects. bgimarine.com Identifying these key components is the first step in understanding its mechanism of action and in designing improved synthetic versions.
Hydrophobicity : The presence of at least 50% hydrophobic amino acids is a common feature of frog skin AMPs. imrpress.com These residues, such as Glycine (B1666218) (G), Leucine (L), Isoleucine (I), and Phenylalanine (F) in this compound, are crucial for the peptide's ability to partition into and disrupt the lipid bilayer of the microbial membrane, leading to cell death. bgimarine.comconicet.gov.ar The amphipathic character, where hydrophobic and hydrophilic residues are segregated on opposite faces of the peptide's secondary structure (often an α-helix), enables membrane permeabilization. uit.nonih.gov The interplay between hydrophobicity and cationicity is a determining factor for both antimicrobial potency and selectivity, as excessive hydrophobicity can lead to indiscriminate lysis of host mammalian cells. researchgate.netcapes.gov.br Optimizing the ratio of cationic to hydrophobic residues is a key challenge in designing AMPs with high efficacy and low toxicity. researchgate.net
To pinpoint the contribution of individual amino acid side chains to a peptide's function, alanine (B10760859) scanning mutagenesis is a powerful technique. bakerlab.orgcreative-peptides.com In this method, specific residues are systematically replaced with alanine, an amino acid with a small, chemically inert methyl group for a side chain. creative-peptides.com This substitution effectively removes the original side chain's functionality without drastically altering the peptide's main-chain conformation, thereby revealing the residue's importance for biological activity. creative-peptides.comf1000research.com
Site-directed mutagenesis is the broader molecular biology technique used to make specific, targeted changes to a DNA sequence, which can then be used to produce the engineered protein or peptide with the desired amino acid substitutions, insertions, or deletions. neb.combioinnovatise.comteselagen.com
While specific alanine scanning studies on this compound are not extensively documented in the provided literature, this methodology has been widely applied to other antimicrobial peptides to map binding sites and identify residues critical for activity. uit.noresearchgate.netresearchgate.net For Esculentin-family peptides, such studies would likely highlight the importance of the cationic lysine (B10760008) residues for initial membrane binding and key hydrophobic residues for membrane insertion and disruption.
Role of Cationicity and Hydrophobicity
Rational Design of this compound Analogues
Rational design involves modifying a peptide's structure based on its known SAR to create analogues with improved properties. mdpi.comnih.gov This approach has been applied to esculentin-family peptides to generate molecules with enhanced antimicrobial activity, greater stability, and reduced cytotoxicity.
Full-length peptides like this compound (46 residues) can be costly to synthesize, which has driven research into shorter, yet still potent, fragments. imrpress.com Truncation studies on the closely related Esculentin-1a (B1576700) have yielded significant insights.
Esculentin-1a(1-21)NH₂ : A 21-amino acid fragment from the N-terminus of Esculentin-1a, Esc(1-21), has been synthesized and extensively studied. nih.gov This fragment (Sequence: GIFSKLAGKKIKNLLISGLKG-NH₂) was found to retain potent activity against the Gram-negative bacterium Pseudomonas aeruginosa and also possesses immunomodulatory properties. vulcanchem.comnih.gov Its ability to adopt an α-helical structure in membrane-mimicking environments is crucial for its function. nih.gov
Esculentin-1(1-18) : An even shorter, 18-amino acid N-terminal fragment has also been investigated. researchgate.net This peptide was found to adopt an α-helix in lipid vesicles that mimic microbial membranes and could kill bacteria rapidly. nih.gov However, its activity was generally lower than that of the full-length Esculentin-1. researchgate.net The development of the longer Esc(1-21) was based on the premise that a peptide of about 20 amino acids is needed to fully span a typical phospholipid bilayer. nih.gov
These studies demonstrate that the primary antimicrobial determinant of the Esculentin-1 peptide family resides within the N-terminal region, making it a prime target for developing smaller, more cost-effective peptide antibiotics. researchgate.netimrpress.com
| Peptide | Original Peptide | Length (Amino Acids) | Key Findings | Reference |
|---|---|---|---|---|
| This compound | N/A | 46 | Native peptide with a C-terminal disulfide bridge. | vulcanchem.combgimarine.com |
| Esculentin-1a(1-21)NH₂ | Esculentin-1a | 21 | Potent activity against P. aeruginosa; retains immunomodulatory properties. | vulcanchem.comnih.gov |
| Esculentin-1(1-18) | Esculentin-1 | 18 | Retains rapid bactericidal activity but is less potent than the full-length peptide. | researchgate.netnih.gov |
Substituting specific amino acids is a common strategy to enhance peptide characteristics. One of the major limitations of natural L-amino acid peptides is their susceptibility to degradation by proteases. nih.govfrontiersin.org
D-amino Acid Substitution : Replacing naturally occurring L-amino acids with their D-stereoisomers can significantly increase a peptide's resistance to proteolysis. frontiersin.orgbiopharmaspec.com A diastereomer of Esc(1-21), containing two D-amino acids (D-Leu¹⁴ and D-Ser¹⁷), was synthesized. rcsb.org This modified peptide showed several beneficial properties compared to the all-L-amino acid version:
It was significantly more stable in human serum and more resistant to cleavage by elastases. nih.govnih.gov
It exhibited lower toxicity towards mammalian cells, which correlated with a reduced α-helical structure. rcsb.orgnih.gov
It was more effective against the biofilm form of P. aeruginosa. nih.gov
This demonstrates that strategic D-amino acid incorporation can be a valuable tool for optimizing the therapeutic profile of esculentin-based peptides. nih.gov
Non-coded Amino Acid Substitution : The use of non-coded amino acids, such as α-aminoisobutyric acid, is another approach to optimize the features of Esc(1-21) and other AMPs. nih.gov These substitutions can influence the peptide's secondary structure, stability, and activity.
| Peptide Analogue | Parent Peptide | Modification | Observed Effects | Reference |
|---|---|---|---|---|
| Esc(1-21) Diastereomer | Esculentin-1a(1-21)NH₂ | Substitution of L-Leu¹⁴ and L-Ser¹⁷ with D-Leu¹⁴ and D-Ser¹⁷ | Increased stability in serum, lower cytotoxicity, enhanced anti-biofilm activity, reduced α-helicity. | nih.govrcsb.orgnih.gov |
This compound naturally contains a C-terminal disulfide bridge between two cysteine residues (Cys³⁸ and Cys⁴⁵), forming a cyclic structure. vulcanchem.combgimarine.com This ring domain is considered essential for its antimicrobial activity. vulcanchem.com The effect of this cyclization can be studied by comparing the native peptide to a linearized version where the disulfide bridge is removed.
A study on recombinant Esculentin-1 analogues explored this very aspect by producing both a cyclic form (with the disulfide bridge) and a linear mutant. nih.gov The key findings were:
Both the cyclic and linear forms retained biological activity against a variety of microorganisms. nih.gov
The cyclic peptide acted faster than the linear molecule, particularly against Gram-negative bacteria. nih.gov
The activity of both peptides against Gram-negative bacteria was unaffected by salt concentration, whereas their activity against Staphylococcus aureus was inhibited at high salt concentrations. nih.gov
Amino Acid Substitutions (e.g., D-amino acids, non-coded amino acids)
Optimization Strategies for Enhanced Specificity or Potency (Preclinical Research)
Preclinical research into the optimization of Esculentin-1a and its derivatives focuses on enhancing their therapeutic potential by improving specificity towards microbial targets and increasing antimicrobial potency. These strategies often involve modifying key physicochemical properties such as charge, hydrophobicity, and structural stability. mdpi.comnih.gov The goal is to create analogues with superior activity and a better therapeutic profile than the parent peptide. mdpi.com
Several peptide engineering strategies have been explored for Esculentin-1a derived peptides in preclinical settings. These include amino acid substitutions, truncation, the creation of diastereomers, and conjugation to nanoparticles. nih.govmdpi.com
Amino Acid Substitution and Diastereomer Formation
One effective strategy involves the substitution of L-amino acids with D-amino acids to form diastereomers. This modification can enhance peptide stability against enzymatic degradation and alter its biological activity. nih.gov A notable example is the diastereomer of Esculentin-1a(1-21)NH₂, designated Esc(1-21)-1c. In preclinical studies, this diastereomer demonstrated superior efficacy in disrupting biofilms of the pathogen Pseudomonas aeruginosa compared to its parent peptide. nih.gov The data from microbiological assays highlighted a significant increase in killing efficacy within the biofilm. nih.gov
| Peptide | Concentration | Biofilm Killing Efficacy |
|---|---|---|
| Esculentin-1a(1-21)NH₂ | 4 µM | No Killing |
| Esc(1-21)-1c (Diastereomer) | 4 µM | Up to 85% |
Conjugation to Nanoparticles
Another promising optimization strategy is the conjugation of the peptide to nanoparticles. This approach can protect the peptide from degradation, increase its local concentration at the target site, and enhance its antimicrobial activity. mdpi.com Research on a conjugate of Esculentin-1a(1-21)NH₂ with gold nanoparticles (AuNPs) revealed a substantial increase in potency against P. aeruginosa. mdpi.com This conjugate not only showed enhanced activity but was also significantly more resistant to proteolytic digestion. mdpi.com
| Peptide Formulation | Activity Enhancement vs. Free Peptide | Proteolytic Resistance |
|---|---|---|
| AuNP-Esculentin(1-21) Conjugate | ~15-fold increase against P. aeruginosa | Significantly more resistant |
Truncation and Charge Modification
Truncation involves creating shorter versions of the peptide to identify the minimal sequence required for antimicrobial activity, potentially reducing production costs and toxicity. A truncated version of esculentin-1a, Esc(1-18), was found to have antimicrobial activity comparable to the full-length peptide but with a lower hemolytic capacity. nih.gov This highlights that the core activity resides within the N-terminal region of the peptide. nih.gov
Further modifications to Esc(1-18) led to the development of Esculentin-1a(1-21)NH₂. This analogue differs from Esc(1-18) by an Ile-for-Leu substitution at position 11 and the addition of three C-terminal residues (Leu-Lys-Gly), which increases its net positive charge at neutral pH to +6. nih.gov This higher positive charge is thought to strengthen the peptide's initial electrostatic interaction with the negatively charged membranes of microbial cells, contributing to its potent activity. nih.gov The optimization of net charge and hydrophobicity is a delicate balance, as these properties are crucial for both interaction with bacterial membranes and potential interaction with host cells. nih.gov
Vii. Synthetic Strategies and Production Methodologies for Research
Chemical Synthesis Approaches for Esculentin-1SEa and Analogues
Chemical synthesis is a fundamental technique for producing peptides, offering high precision and the ability to incorporate non-natural amino acids or modifications. anr.frebsco.com The primary method for this purpose is Solid-Phase Peptide Synthesis (SPPS).
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov This method simplifies the purification process, as excess reagents and by-products can be removed by washing and filtration after each step. bachem.com The synthesis cycle generally consists of:
Cleavage of the temporary Nα-protecting group from the resin-bound amino acid. bachem.com
Washing the resin to remove by-products. bachem.com
Coupling the next protected amino acid to the newly deprotected N-terminus. bachem.com
Another washing step to remove excess reagents. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. csic.es The most common strategies for SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, with the Fmoc strategy often preferred due to its use of milder deprotection conditions. csic.es
This synthetic approach has been utilized to produce various fragments and analogues of the esculentin (B142307) family, such as Esc(1-18) and Esc(1-21). nih.govnih.govnih.gov For instance, the 1-18 fragment of esculentin-1b (B1576697) was chemically synthesized and amidated at its C-terminus to investigate its biological activity. nih.gov Similarly, the longer analogue, esculentin-1a(1-21)NH₂, was synthesized to explore the relationship between peptide length and antimicrobial properties. nih.gov
The synthesis of analogues also involves the strategic substitution of amino acids. For example, to enhance stability, an analogue of Esc(1-21) was created by replacing L-leucine and L-serine at positions 14 and 17, respectively, with their D-amino acid counterparts. nih.gov Another approach involved substituting certain amino acids with α-aminoisobutyric acid (Aib) to stabilize the α-helical structure of the peptide. nih.govnih.gov These modifications are readily achievable through chemical synthesis, providing researchers with powerful tools to probe the structure-activity relationships of this compound.
Table 1: Key Strategies in Chemical Synthesis of this compound Analogues
| Strategy | Description | Purpose | Example Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on an insoluble resin support. bachem.com | Primary method for producing peptides of defined sequence and high purity. bachem.com | nih.govnih.gov |
| Analogue Synthesis (Fragmentation) | Synthesis of shorter fragments of the parent peptide, such as the N-terminal 1-18 or 1-21 region. nih.govnih.gov | To identify the minimal active region and reduce potential toxicity. nih.govnih.gov | nih.govnih.govnih.gov |
| Analogue Synthesis (Amino Acid Substitution) | Replacement of specific amino acids with non-coded residues like D-amino acids or α-aminoisobutyric acid (Aib). nih.govnih.gov | To enhance peptide stability against proteolytic degradation and to modify structural properties. nih.govnih.gov | nih.govnih.gov |
| C-terminal Amidation | A common post-translational modification in frog skin peptides that is mimicked during chemical synthesis. nih.gov | To potentially increase biological activity and stability, as seen in many natural antimicrobial peptides. nih.gov | nih.gov |
Recombinant Expression Systems for Peptide Production
For producing larger quantities of peptides, recombinant expression in microbial or other host systems is a common alternative to chemical synthesis. anr.fr Escherichia coli is a frequently used host due to its rapid growth, well-understood genetics, and potential for high-yield protein production. nih.gov
Research has demonstrated the feasibility of producing esculentin analogues via recombinant expression in E. coli. nih.gov In one approach, the peptide was produced as part of a fusion protein, which was then sequestered into insoluble aggregates known as inclusion bodies within the bacterial cell. The peptide of interest was designed to be at the N-terminus of this fusion protein, allowing for its release through chemical cleavage, for example, by using cyanogen (B1215507) bromide. nih.gov The resulting recombinant analogues, including both a cyclic form with the characteristic disulfide bridge and a linear mutant, were shown to retain the biological activity of the natural peptide. nih.gov
Besides bacterial systems, other expression hosts can be used. For instance, commercial suppliers offer recombinant this compound produced in a baculovirus expression system, which is an alternative that may offer advantages in protein folding and post-translational modifications. cusabio.comcusabio.com
A significant challenge in the high-level recombinant expression of foreign proteins like this compound in E. coli is the formation of inclusion bodies. nih.gov These are dense, insoluble aggregates of misfolded protein. nih.govnih.gov While their formation can be an initial purification step, as the protein of interest is often the main component, recovering the biologically active peptide requires effective solubilization and refolding procedures. nih.gov
The standard process for recovering protein from inclusion bodies involves several steps:
Isolation and Purification: The inclusion bodies are first separated from other cellular components. nih.gov
Solubilization: The purified aggregates are solubilized using high concentrations of denaturants or chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl). d-nb.info These agents disrupt the non-covalent interactions holding the aggregates together, completely unfolding the protein molecules. d-nb.info For peptides with disulfide bonds, reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol are often included to break any incorrect linkages. d-nb.info
Refolding: The solubilized, denatured peptide is then refolded into its native, bioactive conformation. This is typically achieved by removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer. biotechrep.ir
Recent research has focused on "mild solubilization" methods that aim to preserve the native-like secondary structures that can exist within inclusion body proteins. nih.govd-nb.info The rationale is that by not completely denaturing the peptide, the efficiency of refolding into the correct bioactive form can be significantly improved. nih.gov This can involve using lower concentrations of chaotropic agents or solubilizing at an alkaline pH. nih.gov The successful refolding of human growth hormone from inclusion bodies using 2 M urea at an alkaline pH, with a recovery of over 40%, highlights the potential of such mild approaches. nih.gov
Table 2: General Strategies for Protein Recovery from Inclusion Bodies
| Step | Method | Description | Key Considerations |
| Solubilization | High Concentration Denaturants | Use of 4-8 M urea or 4-6 M guanidine hydrochloride (GdnHCl) to unfold aggregated proteins completely. d-nb.info | May require strong reducing agents for disulfide-containing peptides; complete unfolding can sometimes lead to re-aggregation during refolding. d-nb.info |
| Mild Solubilization | Use of low concentrations of denaturants (e.g., 2 M urea) or alkaline pH to solubilize aggregates while preserving native-like secondary structures. nih.gov | Aims to improve the efficiency of the subsequent refolding step by starting from a partially folded state. nih.govd-nb.info | |
| Refolding | Dialysis | Gradual removal of the denaturant by placing the solubilized protein in a semi-permeable membrane against a large volume of refolding buffer. biotechrep.ir | Slow process that allows for gradual refolding. |
| Rapid Dilution | Rapidly diluting the denatured protein solution into a large volume of refolding buffer to lower the denaturant concentration. biotechrep.ir | Simple and fast, but protein concentration must be kept low to avoid aggregation. | |
| On-Column Refolding | The solubilized protein is bound to a chromatography column, and the denaturant is washed away, allowing the protein to refold while immobilized. biotechrep.ir | Can combine purification and refolding into a single step. |
Conjugation with Nanoparticles for Research Delivery Systems
To improve the stability and delivery of antimicrobial peptides for research applications, conjugation with nanoparticles has emerged as a promising strategy. nih.govuniroma1.it Gold nanoparticles (AuNPs) are particularly attractive due to their stability, biocompatibility, and small size. uniroma1.it
Research has successfully demonstrated the conjugation of an active fragment of esculentin-1a (B1576700), Esc(1-21), to AuNPs. nih.gov This process typically involves a multi-step chemical approach:
Nanoparticle Synthesis: AuNPs are synthesized, often by the citrate (B86180) reduction of gold. unizar.es
Linker Attachment: A bifunctional linker, such as a polyethylene (B3416737) glycol (PEG) derivative [SH-EG(8)-(CH2)2-COOH], is attached to the surface of the AuNPs. The thiol group (-SH) on the PEG linker forms a strong bond with the gold surface. unizar.es
Peptide Conjugation: The free carboxylic acid group (-COOH) at the other end of the PEG linker is activated, often using carbodiimide (B86325) chemistry (e.g., EDC/NHS chemistry), to facilitate the formation of a stable amide bond with an amine group on the peptide. unizar.esnanopartz.com
This covalent conjugation via a PEG linker was shown to significantly enhance the properties of the Esc(1-21) peptide. The resulting AuNPs@Esc(1-21) conjugate was approximately 15-fold more active against Pseudomonas aeruginosa than the free peptide. nih.govunizar.es Furthermore, the nanoparticle conjugate demonstrated markedly increased resistance to degradation by proteases. nih.govuniroma1.it This strategy not only protects the peptide but also increases its local concentration, potentially improving its efficacy in research models of infection. uniroma1.itresearchgate.net The use of nanoparticles as carriers can help overcome biological barriers and assist in delivering the peptide to a target site at effective concentrations. uniroma1.it
Viii. Advanced Research Methodologies and Analytical Techniques
Spectroscopic Techniques in Structural Elucidation and Conformational Analysis
Spectroscopy is fundamental to understanding how Esculentin-1SEa folds and adopts its biologically active shape, particularly when interacting with microbial targets.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure of peptides and proteins in various environments. medchemexpress.commdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. medchemexpress.comdiva-portal.org The resulting spectra in the far-UV region (185–250 nm) are characteristic of different secondary structures like α-helices, β-sheets, and random coils. medchemexpress.commdpi.com
For antimicrobial peptides, CD is crucial for studying conformational changes upon moving from an aqueous environment to a membrane-mimicking one. Studies on related esculentin (B142307) peptides demonstrate this principle effectively. For instance, Esculentin-1c and fragments of Esculentin-1b (B1576697) show little defined structure (random coil) in aqueous solutions. rcsb.orgnih.gov However, in the presence of membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, their CD spectra shift to one characteristic of a significant α-helical conformation. mdpi.comrcsb.org This induced folding is a hallmark of many AMPs, which are unstructured in circulation but adopt their amphipathic helical structure upon encountering the bacterial membrane. Based on predictive algorithms, this compound is expected to have substantial helical content, a hypothesis readily testable by CD spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides and proteins at atomic resolution. cas.cz It relies on the magnetic properties of atomic nuclei (commonly ¹H, ¹³C, ¹⁵N) within a strong magnetic field to elucidate not only the structure but also the dynamics and interactions of molecules in solution. researchgate.net
NMR studies on esculentin derivatives have provided critical insights into their structure-function relationships. For example, transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) was used to study the structure of Esculentin-1a(1-21)NH2 when bound to lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. nih.gov These studies revealed that while the peptide is unstructured in water, it folds into a distinct amphipathic α-helical conformation upon binding to LPS. nih.govimrpress.com Similarly, the solution structure of Esculentin-1c was determined in a TFE/water mixture using NMR, showing it comprises three amphipathic α-helices, which are considered key for permeating bacterial membranes. nih.gov Such analyses for this compound would precisely map its helices and the spatial arrangement of its amino acid side chains, explaining its interaction with microbial surfaces.
Table 2: Summary of NMR Structural Findings for Related Esculentin Peptides
| Peptide | Environment | NMR Technique(s) | Observed Structure | Reference |
|---|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Aqueous Solution | tr-NOESY | Random coil | nih.govimrpress.com |
| Esculentin-1a(1-21)NH2 | LPS Micelles | tr-NOESY, STD NMR | Amphipathic α-helix | nih.govimrpress.com |
Optical spectroscopy encompasses a range of techniques that measure the interaction of light with a sample. In the context of this compound, this typically refers to UV-Visible absorbance and fluorescence spectroscopy. Structural studies on related peptides like Esc(1-21) often employ a combination of "optical and nuclear magnetic resonance spectroscopies" to build a comprehensive picture of peptide behavior. rcsb.org Changes in the local environment of aromatic amino acid residues (like Phenylalanine in this compound) upon membrane binding can be detected by changes in their UV absorbance or intrinsic fluorescence, providing a straightforward method to monitor peptide-membrane interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biophysical Methods for Membrane Interaction Studies
The antimicrobial activity of this compound is predicated on its ability to interact with and disrupt bacterial membranes. imrpress.com Biophysical assays are essential for quantifying this membrane-disturbing activity.
Liposome (B1194612) leakage assays are a standard method to quantify the ability of an AMP to permeabilize a lipid bilayer. diva-portal.orgnih.gov The principle involves encapsulating a fluorescent dye at a high, self-quenching concentration within large unilamellar vesicles (LUVs), which are model membrane systems. nih.govplos.org When a peptide like this compound forms pores or otherwise disrupts the liposome membrane, the dye leaks out, becomes diluted in the surrounding buffer, and its fluorescence emission increases significantly. nih.govnih.gov The rate and extent of fluorescence increase are directly proportional to the peptide's membrane-disrupting activity. nih.gov Various fluorescent probes can be used, such as calcein (B42510) or sulforhodamine B, allowing for real-time monitoring of membrane permeabilization. nih.govnih.govresearchgate.net This assay can be adapted with different lipid compositions to mimic specific bacterial or mammalian membranes, thus providing insight into the peptide's selectivity. nih.gov
Fluorescence spectroscopy is a versatile tool for studying peptide-membrane interactions, with applications beyond the liposome leakage assays mentioned above.
ANS Binding: 8-anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe whose emission is weak in polar environments like water but increases dramatically upon binding to nonpolar, hydrophobic regions. researchgate.netbiorxiv.org When an AMP like this compound binds to and inserts into a lipid membrane, it exposes hydrophobic surfaces to which ANS can bind. This results in a significant enhancement of ANS fluorescence and a characteristic blue shift in its emission maximum. researchgate.net This technique is widely used to characterize the binding affinity of peptides to membranes.
Calcein Leakage: As detailed in the liposome leakage assay (8.2.1), calcein is a water-soluble fluorescent dye ideal for these experiments. researchgate.netnih.gov At high concentrations (>50 mM) inside a liposome, its fluorescence is over 95% self-quenched. tulane.edu Disruption of the liposome by a peptide causes calcein to be released and diluted, leading to a strong increase in fluorescence intensity, which can be monitored over time to determine the kinetics of membrane permeabilization. plos.orgresearchgate.net The endpoint can be determined by adding a detergent like Triton X-100 to cause 100% lysis of the liposomes for normalization. plos.orgresearchgate.net
Table 3: Common Probes Used in Liposome Leakage and Fluorescence Spectroscopy Assays
| Assay Type | Probe(s) | Principle of Detection | Reference |
|---|---|---|---|
| Leakage Assay | Calcein | Relief of self-quenching upon leakage and dilution. | nih.govresearchgate.net |
| Leakage Assay | Sulforhodamine B | Relief of self-quenching upon leakage and dilution. | nih.gov |
| Leakage Assay | ANTS/DPX | Collisional quenching of ANTS (fluorophore) by DPX (quencher) is relieved upon co-leakage and dilution. | tulane.edu |
| Fusion/Leakage Assay | Tb³⁺/DPA | Formation of a highly fluorescent chelate when Tb³⁺ and DPA, initially in separate vesicle populations, mix upon fusion or leakage. | tulane.edu |
| Binding Assay | ANS | Fluorescence enhancement and blue shift upon binding to hydrophobic sites of the peptide-membrane complex. | researchgate.netbiorxiv.org |
Fluorescence Spectroscopy (e.g., ANS binding, calcein leakage)
Molecular Biology Techniques in Mechanism Investigation
To understand how this compound and its analogues function at a molecular level, researchers employ techniques that probe the genetic and protein expression landscapes of target cells.
Gene expression analysis reveals how a cell's genetic programming responds to an external stimulus like an antimicrobial peptide. cd-genomics.com These methods can identify specific pathways that are activated or suppressed, offering clues to the peptide's mechanism of action. cd-genomics.comgenomescan.nl
Transcriptomics , often performed using RNA-Sequencing (RNA-Seq), provides a global snapshot of all messenger RNA (mRNA) molecules in a cell at a given moment. cd-genomics.com This allows for a comprehensive, unbiased analysis of how peptide treatment alters the expression of thousands of genes simultaneously. For instance, a transcriptomic study on Saccharomyces cerevisiae treated with Esc(1-21), a fragment of esculentin-1, revealed that the yeast adapts by utilizing the High Osmolarity Glycerol (HOG) pathway, which is involved in osmotic stress tolerance and cell wall maintenance. researchgate.netnih.gov
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a targeted technique used to measure the expression level of specific genes. It is highly sensitive and is often used to validate findings from broader transcriptomic studies or to investigate the regulation of a few genes of interest. nih.gov For example, qRT-PCR was used to show that derivatives of esculentin-1, Esc(1-21) and Esc(1-18), induced the expression of genes in E. coli O157:H7 that are involved in biofilm regulation and stress responses. nih.gov Another study used real-time RT-PCR to analyze how Esc(1-21) in combination with essential oils affected the expression of pathogenicity genes in E. coli O157:H7, noting a positive regulation of the espAD and ler genes. iss.it
| Gene/Pathway | Organism | Observed Effect | Technique | Reference |
|---|---|---|---|---|
| HOG Pathway | S. cerevisiae | Upregulation | Transcriptomics | researchgate.netnih.gov |
| Biofilm Regulation Genes | E. coli O157:H7 | Upregulation | qRT-PCR | nih.gov |
| Stress Response Genes | E. coli O157:H7 | Upregulation | qRT-PCR | nih.gov |
| espAD, ler | E. coli O157:H7 | Upregulation | qRT-PCR | iss.it |
Table 2: Summary of gene expression changes in microorganisms in response to treatment with Esculentin-1 derived peptides.
Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of this compound research, comparative proteomics can reveal which proteins are up- or down-regulated in a cell upon peptide exposure. A study on the fragment Esc(1-18) found that it had a limited ability to alter the protein expression profile of E. coli, suggesting its primary target is the bacterial membrane rather than intracellular processes. nih.gov In contrast, a proteomic analysis of S. cerevisiae treated with Esc(1-21) showed downregulation of enzymes in the lower glycolytic pathway and proteins involved in spindle body formation and cell-wall synthesis. researchgate.netnih.gov
Functional genomics integrates data from genomics, transcriptomics, and proteomics to understand gene and protein function on a global scale. uac.pt By analyzing which cellular processes and metabolic pathways are affected by changes in gene and protein expression, researchers can build a comprehensive model of the peptide's mechanism of action. uac.ptresearchgate.net For example, the combined proteomic and transcriptomic data for Esc(1-21) in yeast pointed towards interconnected effects on cell cycle, cell wall integrity, and metabolic adaptation. researchgate.netnih.gov
| Affected Protein/Process | Organism | Observed Effect | Peptide Fragment | Reference |
|---|---|---|---|---|
| Overall Protein Expression | E. coli | Limited changes | Esc(1-18) | nih.gov |
| Lower Glycolytic Pathway Enzymes | S. cerevisiae | Downregulation | Esc(1-21) | researchgate.netnih.gov |
| Spindle Body Formation Proteins | S. cerevisiae | Downregulation | Esc(1-21) | researchgate.netnih.gov |
| Cell-Wall Synthesis Proteins | S. cerevisiae | Downregulation | Esc(1-21) | researchgate.netnih.gov |
| Actin | S. cerevisiae | Downregulation | Esc(1-21) | researchgate.netnih.gov |
Table 3: Summary of proteomic findings showing the effect of Esculentin-1 derived peptides on cellular proteins.
Gene Expression Analysis (e.g., Transcriptomics, qRT-PCR)
Advanced Microscopy Techniques for Cellular Effects
Advanced microscopy allows for the direct visualization of a peptide's effect on cellular morphology, integrity, and subcellular structures. catapult.org.uk These techniques are crucial for confirming the physical consequences of the molecular interactions and biochemical changes observed with other methods.
Confocal microscopy is widely used to obtain high-resolution, three-dimensional images of cells. catapult.org.uk It can be used to track fluorescently-labeled peptides and observe their localization within cells. A study using confocal microscopy showed that esculentin-1a (B1576700) derived peptides were able to enter human bronchial epithelial cells, indicating an intracellular site of action in addition to membrane disruption. nih.gov
Other advanced techniques like super-resolution microscopy can overcome the diffraction limit of light, allowing visualization of subcellular structures with nanoscale resolution (~20 nm). catapult.org.uk This could be used to observe the precise way this compound disrupts bacterial membranes or interacts with intracellular components. Multiphoton microscopy is advantageous for imaging deeper into tissues with less phototoxicity, which is useful for studying the peptide's effects in more complex biological samples. catapult.org.ukjoslin.org
| Microscopy Technique | Primary Application for Peptide Research | Type of Information Gained |
|---|---|---|
| Confocal Microscopy | Visualizing peptide localization and cellular damage. catapult.org.uknih.gov | 3D images of peptide distribution (e.g., membrane vs. cytoplasm), membrane permeabilization. |
| Super-Resolution Microscopy (SRLM) | Imaging molecular-level interactions and ultrastructural changes. catapult.org.ukmdpi.com | High-resolution view of pore formation, peptide aggregation on membranes, interaction with specific organelles. |
| Multiphoton Microscopy | Imaging peptide effects in thick samples or tissues. catapult.org.ukjoslin.org | Cellular responses and peptide distribution in a more physiologically relevant tissue context. |
| Scanning Electron Microscopy (SEM) | Observing changes in cell surface morphology. nih.gov | Visualization of membrane blebbing, lysis, and effects on biofilm structure. |
Table 4: Overview of advanced microscopy techniques and their application in studying the cellular effects of antimicrobial peptides like this compound.
Ix. Future Directions in Esculentin 1sea Research
Exploration of Undiscovered Biological Activities (Preclinical Focus)
The known biological activity of Esculentin-1SEa is currently limited to its antibacterial effects against Gram-negative (Escherichia coli) and Gram-positive (Micrococcus luteus) bacteria, and its ability to induce histamine (B1213489) release from rat peritoneal mast cells. nih.govresearchgate.net However, the broader esculentin (B142307) family of peptides is known for a wider range of biological effects, suggesting that the bioactivity of this compound is likely underexplored. imrpress.comnih.gov
Future preclinical research should systematically investigate other potential therapeutic applications. A significant body of research on other AMPs, including other esculentins, has revealed activities such as anti-biofilm, antifungal, antiviral, and even wound-healing properties. nih.govnih.gov A critical future direction would be to conduct comprehensive in vitro and in vivo preclinical studies to screen this compound for these and other activities. Investigating its efficacy against a wider panel of clinically relevant, antibiotic-resistant bacteria (the "ESKAPE" pathogens) would be a logical and valuable first step. Furthermore, given its known histamine-releasing properties, exploring its role in immunomodulation, inflammation, and host defense signaling presents a compelling avenue for discovery. researchgate.netresearchgate.net
| Compound | Origin | Sequence | Known Biological Activity |
| This compound | Rana sevosa | GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC | Antibacterial (E. coli, M. luteus), Histamine-releasing activity nih.govcpu-bioinfor.orgresearchgate.net |
Deeper Understanding of Intracellular Targets and Signal Transduction
The primary mechanism of action for many AMPs involves perturbation and permeabilization of the microbial cell membrane. imrpress.com However, there is growing evidence that after crossing the membrane, these peptides can interact with various intracellular components to exert their effects, inhibiting essential processes like DNA, RNA, and protein synthesis. nih.govmdpi.com For this compound, the precise intracellular events that follow membrane interaction are unknown.
A crucial area for future research is the identification of its specific intracellular binding partners and the elucidation of the signal transduction pathways it may trigger. The observation that this compound can stimulate mast cells suggests a potential interaction with cell surface receptors, possibly G protein-coupled receptors (GPCRs), which could initiate a downstream signaling cascade. researchgate.netcanada.ca Future studies should employ techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and proteomic analyses to identify these molecular targets within both microbial and host cells. mdpi.com Unraveling these pathways will provide a more complete picture of its mechanism of action and could reveal novel therapeutic targets.
Development of Novel Peptide Scaffolds Inspired by this compound
The native 46-residue structure of this compound, with its characteristic C-terminal disulfide-bridged loop, provides a unique chemical scaffold. nih.gov While effective, natural peptides can have limitations for therapeutic development, such as susceptibility to protease degradation. The development of novel peptide scaffolds inspired by the structure of this compound is a promising, yet entirely unexplored, future direction.
Researchers can use the primary and secondary structure of this compound as a template for rational drug design. mdpi.com This could involve:
Truncation studies: Identifying the smallest active fragment of the peptide to reduce synthesis cost and potentially improve its pharmacological profile.
Amino acid substitution: Replacing specific residues with natural or non-proteinogenic amino acids to enhance activity, increase stability against proteases, or reduce potential toxicity. mdpi.com
Hybridization: Combining the active domains of this compound with fragments from other peptides to create hybrid scaffolds with synergistic or novel activities.
These engineered scaffolds could be designed to optimize specific attributes, such as target selectivity or stability in biological fluids, thereby creating a new generation of therapeutics derived from the this compound blueprint.
Integration of Computational Design and Machine Learning in Peptide Engineering
The vastness of the peptide sequence space makes traditional experimental screening for optimal variants both time-consuming and costly. The integration of computational design and machine learning (ML) offers a powerful strategy to accelerate the engineering of peptides like this compound, although no specific studies have yet applied these techniques to this peptide. iaac.netsintef.no
Future research programs should leverage these in silico tools to guide the development of this compound analogs. computationalcreativity.netrsc.org Key applications could include:
Predictive Modeling: Using ML algorithms trained on large peptide databases to predict the antimicrobial potency, toxicity, and other properties of virtual this compound variants before their synthesis. rsc.orgplos.orgmdpi.com
De Novo Design: Employing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new peptide sequences based on the desirable physicochemical properties of the this compound scaffold. rsc.org
Molecular Dynamics Simulations: Simulating the interaction of designed peptides with model cell membranes to predict their mechanism of action and structural stability.
By combining computational predictions with targeted experimental validation, researchers can navigate the chemical space more efficiently, significantly accelerating the discovery and optimization of this compound-based peptides for therapeutic use. plos.orgnih.gov
Q & A
Q. What strategies improve the yield and purity of recombinantly expressed this compound?
- Methodological Answer : Optimize codon usage in E. coli or yeast expression systems, and test induction conditions (e.g., temperature, IPTG concentration). Implement tag-cleavage protocols (e.g., TEV protease) followed by reversed-phase HPLC with C18 columns for purification. Validate purity via SDS-PAGE and MALDI-TOF .
Critical Evaluation and Future Directions
Q. How can researchers reconcile discrepancies in this compound’s hemolytic activity across studies?
Q. What experimental frameworks address the therapeutic potential of this compound in antibiotic-resistant infections?
- Methodological Answer : Develop in vitro persistence models by exposing biofilms to sublethal peptide concentrations. Use RNA-seq to identify resistance mechanisms (e.g., efflux pump upregulation) and screen combinatorial libraries for resistance-breaking analogs .
Ethical and Reproducibility Considerations
Q. How should researchers ensure reproducibility when reporting this compound’s activity in diverse bacterial strains?
- Methodological Answer : Adopt CLSI/EUCAST guidelines for MIC assays, and deposit raw data (e.g., growth curves, plate images) in public repositories like Zenodo. Include strain authentication via 16S rRNA sequencing and metadata on culture conditions .
Q. What ethical frameworks guide the use of animal models in this compound research?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and prioritize non-invasive monitoring methods (e.g., bioluminescence) to minimize suffering .
Tables for Key Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
